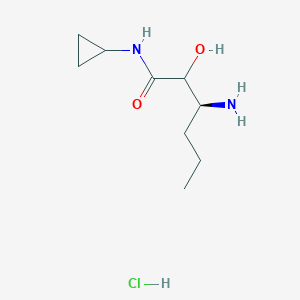

(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride

Description

Properties

IUPAC Name |

(3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.ClH/c1-2-3-7(10)8(12)9(13)11-6-4-5-6;/h6-8,12H,2-5,10H2,1H3,(H,11,13);1H/t7-,8?;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMSDLVWKLIICSU-JPPWUZRISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(C(=O)NC1CC1)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(C(=O)NC1CC1)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20735524 | |

| Record name | (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850252-34-5 | |

| Record name | Hexanamide, 3-amino-N-cyclopropyl-2-hydroxy-, hydrochloride (1:1), (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850252-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanamide, 3-amino-N-cyclopropyl-2-hydroxy-, hydrochloride (1:1), (3S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of Aminopeptidase Inhibitors: A Case Study of Tosedostat

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the mechanism of action for a specific class of aminopeptidase inhibitors, using Tosedostat (formerly known as CHR-2797) as a primary example. Due to the limited public information on "(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride," Tosedostat has been selected as a structurally and functionally relevant analogue to illustrate the core scientific principles and experimental methodologies in this field. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Tosedostat and its Therapeutic Rationale

Tosedostat is an orally bioavailable, broad-spectrum inhibitor of M1 family aminopeptidases, with notable activity against Puromycin-sensitive aminopeptidase (PSA) and Leucine aminopeptidase (LAP). These enzymes play a crucial role in protein turnover and the degradation of peptides, processes that are often dysregulated in cancerous cells. By inhibiting these aminopeptidases, Tosedostat disrupts protein homeostasis, leading to the accumulation of intracellular peptides and subsequent induction of apoptosis, particularly in hematological malignancies like acute myeloid leukemia (AML).

The therapeutic strategy behind Tosedostat is based on the principle that cancer cells, with their high rates of proliferation and protein synthesis, are more vulnerable to disruptions in protein degradation pathways than normal cells. This selective pressure makes aminopeptidase inhibition a promising avenue for anticancer therapy.

Core Mechanism of Action: Inhibition of M1 Aminopeptidases

Tosedostat is a prodrug that is converted to its active form, CHR-79888, after oral administration. The active metabolite contains a hydroxamic acid moiety, which is a key structural feature for its inhibitory activity. This hydroxamic acid group chelates the zinc ion (Zn²⁺) present in the active site of M1 aminopeptidases. This chelation is a high-affinity interaction that effectively blocks the catalytic activity of the enzyme, preventing it from cleaving N-terminal amino acids from its peptide substrates.

The inhibition of PSA and LAP by the active form of Tosedostat leads to a cascade of downstream effects that contribute to its anti-tumor activity:

-

Disruption of Protein Homeostasis: The primary consequence of aminopeptidase inhibition is the accumulation of intracellular peptides. This disrupts the delicate balance of protein synthesis and degradation, leading to cellular stress.

-

Induction of Apoptosis: The accumulation of peptides and the resulting cellular stress trigger the intrinsic apoptotic pathway. This is characterized by the activation of caspases and the subsequent execution of programmed cell death.

-

Cell Cycle Arrest: Tosedostat has been shown to induce cell cycle arrest, primarily at the G1 phase, preventing cancer cells from progressing through the cell cycle and proliferating.

-

Anti-angiogenic Effects: Some studies suggest that Tosedostat may also have anti-angiogenic properties, further contributing to its anti-cancer effects by inhibiting the formation of new blood vessels that supply tumors.

Below is a diagram illustrating the proposed signaling pathway of Tosedostat.

Caption: Proposed signaling pathway of Tosedostat.

Experimental Validation of the Mechanism of Action

The mechanism of action of Tosedostat has been elucidated through a series of preclinical and clinical studies. Below are key experimental protocols that have been instrumental in this process.

Enzyme Inhibition Assays

Objective: To determine the inhibitory activity and selectivity of Tosedostat's active metabolite against various aminopeptidases.

Methodology:

-

Enzyme Source: Recombinant human M1 aminopeptidases (e.g., PSA, LAP) are expressed and purified.

-

Substrate: A fluorogenic or chromogenic substrate that is specifically cleaved by the target aminopeptidase is used. For example, Leucine-7-amido-4-methylcoumarin (Leu-AMC) is a common substrate for LAP.

-

Assay Procedure:

-

The purified enzyme is incubated with varying concentrations of the inhibitor (CHR-79888) in an appropriate assay buffer.

-

The reaction is initiated by the addition of the substrate.

-

The rate of substrate cleavage is monitored over time by measuring the increase in fluorescence or absorbance.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the enzyme activity against the inhibitor concentration and fitting the data to a dose-response curve.

Table 1: Representative IC₅₀ Values for Tosedostat (CHR-79888)

| Enzyme Target | IC₅₀ (nM) |

| Puromycin-sensitive aminopeptidase (PSA) | 10 - 50 |

| Leucine aminopeptidase (LAP) | 50 - 200 |

| Other M1 Aminopeptidases | >1000 |

Note: These are representative values and can vary depending on the specific assay conditions.

Cellular Apoptosis Assays

Objective: To assess the ability of Tosedostat to induce apoptosis in cancer cell lines.

Methodology:

-

Cell Culture: Cancer cell lines (e.g., AML cell lines like HL-60 or MV4-11) are cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of Tosedostat for different time points (e.g., 24, 48, 72 hours).

-

Apoptosis Detection: Apoptosis can be measured using several methods:

-

Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells). Stained cells are analyzed by flow cytometry.

-

Caspase Activity Assays: The activation of caspases, key executioners of apoptosis, can be measured using fluorogenic or colorimetric substrates.

-

-

Data Analysis: The percentage of apoptotic cells is quantified and compared between treated and untreated cells.

Cell Cycle Analysis

Objective: To determine the effect of Tosedostat on cell cycle progression.

Methodology:

-

Cell Culture and Treatment: Similar to the apoptosis assays, cancer cells are treated with Tosedostat.

-

Cell Staining: Cells are fixed and stained with a DNA-binding dye, such as propidium iodide (PI) or DAPI. The amount of DNA in each cell is proportional to the fluorescence intensity of the dye.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Data Analysis: The percentage of cells in each phase of the cell cycle is calculated and compared between treated and untreated groups.

Below is a diagram illustrating the experimental workflow for assessing Tosedostat's cellular effects.

Caption: Experimental workflow for cellular assays.

Concluding Remarks and Future Directions

Tosedostat exemplifies a targeted therapeutic approach that exploits the reliance of cancer cells on protein homeostasis. Its mechanism of action, centered on the inhibition of M1 aminopeptidases, has been well-characterized through a combination of biochemical and cellular assays. The downstream consequences of this inhibition, including the induction of apoptosis and cell cycle arrest, underscore the therapeutic potential of targeting aminopeptidases in oncology.

Future research in this area may focus on:

-

Identifying biomarkers to predict which patients are most likely to respond to Tosedostat or other aminopeptidase inhibitors.

-

Exploring combination therapies to enhance the efficacy of Tosedostat and overcome potential resistance mechanisms.

-

Developing next-generation inhibitors with improved selectivity and potency.

This guide has provided a comprehensive overview of the mechanism of action of Tosedostat as a representative aminopeptidase inhibitor. The principles and methodologies described herein are broadly applicable to the study of other enzyme inhibitors in drug discovery and development.

References

-

Krige, D., et al. (2008). CHR-2797: An Antiproliferative Aminopeptidase Inhibitor That Leads to the Induction of Apoptosis in Hematological Malignancy. Blood, 112(11), 2797. [Link]

-

Cortes, J., et al. (2013). A phase 1/2 study of the oral aminopeptidase inhibitor tosedostat (CHR-2797) in patients with relapsed or refractory acute myeloid leukaemia. British Journal of Haematology, 161(4), 523-532. [Link]

-

CTD Holdings. (2018). Tosedostat (CHR-2797) for the Treatment of Acute Myeloid Leukemia (AML). [Link]

-

Krusch, M., et al. (2014). The aminopeptidase inhibitor tosedostat reduces the viability of pediatric cancer cells. Cancer Biology & Therapy, 15(10), 1367-1376. [Link]

-

van der Velden, V. H. J., et al. (2010). The aminopeptidase inhibitor tosedostat (CHR-2797) induces apoptosis in acute myeloid leukemia cells. Blood, 116(21), 2294. [Link]

Physicochemical properties of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride

Abstract

This compound (CAS No. 850252-34-5) is a key intermediate in the synthesis of Telaprevir, a significant protease inhibitor used in the treatment of Hepatitis C Virus (HCV) infection.[1] The physicochemical properties of this intermediate are critical determinants of its reactivity, purity, stability, and suitability for the subsequent synthetic steps required to produce the active pharmaceutical ingredient (API). This guide provides a comprehensive analysis of its core physicochemical attributes. While specific experimental data for this non-API intermediate is scarce in public literature, this document outlines the foundational principles, expected properties based on its chemical structure, and the authoritative, field-proven methodologies for their determination. This serves as a vital resource for researchers, chemists, and drug development professionals involved in the synthesis and handling of this compound.

Chemical Identity and Structure

A precise understanding of the molecule's identity is the cornerstone of all physicochemical analysis. It ensures the correct substance is being studied and that data is interpreted in the proper structural and stereochemical context.

-

Chemical Name: this compound

-

Stereochemistry: The designation "(3S)" indicates the specific stereoconfiguration at the 3rd carbon position. A related stereoisomer, the (2S,3S) form, is also known (CAS 944716-73-8).[2] It is critical to use the correct diastereomer in the synthesis of Telaprevir to ensure the final API has the required therapeutic activity.

-

CAS Number: 850252-34-5[3]

-

Molecular Formula: C₉H₁₉ClN₂O₂[3]

-

Appearance: Typically a white to off-white solid, often in crystalline or powder form.[4]

| Property | Value | Source(s) |

| CAS Number | 850252-34-5 | [3] |

| Molecular Formula | C₉H₁₉ClN₂O₂ | [3] |

| Molecular Weight | 222.71 g/mol | [4] |

| SMILES | CCCN.Cl | [3] |

| StdInChIKey | LMSDLVWKLIICSU-JPPWUZRISA-N | [3] |

Solid-State Characterization

The solid-state properties of a pharmaceutical intermediate dictate its handling, storage, stability, and dissolution behavior in reaction media. For a hydrochloride salt, these properties are influenced by crystal packing, hydration state, and potential polymorphism.

Thermal Properties (Melting Point, Decomposition)

Expertise & Experience: Thermal analysis is fundamental for establishing the identity, purity, and stability of a crystalline solid. For a hydrochloride salt, the melting point is often accompanied by decomposition. Simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide a comprehensive thermal profile.[5]

-

Expected Behavior: As a hydrochloride salt of an organic amine, the compound is expected to be a crystalline solid with a relatively high melting point compared to its free base. The DSC thermogram would likely show a sharp endotherm corresponding to the melt, which may immediately precede or overlap with an exothermic or endothermic event associated with thermal decomposition.[6] The TGA curve would show the corresponding mass loss upon decomposition. For hydrated forms, an initial mass loss corresponding to the water molecules would be observed at lower temperatures (typically < 120°C).[5]

Protocol 1: Thermal Analysis using TGA-DSC

This protocol describes a standard method for evaluating the thermal properties of a new chemical entity.

-

Instrument Calibration: Calibrate the TGA-DSC instrument for temperature, heat flow, and mass using certified reference materials (e.g., indium for temperature/heat flow, a certified weight for the balance).[5]

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum or ceramic pan.

-

Analysis Conditions:

-

Data Interpretation:

-

DSC Curve: Identify endothermic peaks (melting, loss of volatiles) and exothermic peaks (decomposition, crystallization). Determine the onset and peak temperatures.

-

TGA Curve: Correlate any mass loss events with the thermal events observed in the DSC curve. A mass loss event concurrent with a melting endotherm is indicative of decomposition.

-

Crystallinity and Polymorphism

Expertise & Experience: Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact properties like solubility and stability. While not always investigated for early-stage intermediates, identifying the stable crystalline form is crucial for process consistency. X-Ray Powder Diffraction (XRPD) is the definitive technique for identifying the crystalline form and detecting polymorphism.[7]

-

Expected Behavior: The compound is likely a crystalline solid. Different crystallization conditions (solvent, temperature, cooling rate) could potentially lead to different polymorphs, each with a unique XRPD pattern and distinct thermal properties.

Solubility Profile

Solubility is arguably the most critical physicochemical property for a synthetic intermediate, as it governs the choice of reaction solvents, purification methods (crystallization), and formulation for any potential toxicological studies. As an amine salt, its solubility is expected to be highly dependent on the nature of the solvent, particularly its polarity and pH.

Aqueous Solubility (pH-Dependent)

Expertise & Experience: The molecule contains a primary amine, which is protonated in the hydrochloride salt form (R-NH₃⁺Cl⁻). This salt form is designed to enhance aqueous solubility.[8][9] The solubility in aqueous media will be strongly pH-dependent, decreasing as the pH increases and the amine deprotonates to the less soluble free base (R-NH₂). This pH-solubility profile is critical to understand for any aqueous-based reactions or workups.

-

Expected Behavior: High solubility at low pH (pH 1-5) where the protonated form dominates. As the pH approaches and surpasses the pKa of the primary amine (estimated around 9-10), the equilibrium will shift towards the neutral, and likely much less soluble, free base. This will cause a significant drop in solubility.

Protocol 2: Equilibrium pH-Solubility Profiling (Shake-Flask Method)

This protocol is based on guidelines from the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) studies, representing a gold standard for solubility determination.[4][10]

-

Media Preparation: Prepare a series of aqueous buffers covering the relevant pH range (e.g., 0.1 N HCl for pH 1.2; acetate buffer for pH 4.5; phosphate buffer for pH 6.8, and additional buffers up to pH 10).[4] All experiments should be conducted at a controlled temperature, typically 37 ± 1 °C for biopharmaceutical relevance, or ambient temperature for synthetic process relevance.[10]

-

Sample Addition: Add an excess amount of the solid compound to a known volume of each buffer in a sealed container (e.g., glass vial). The goal is to create a saturated solution with undissolved solids remaining.

-

Equilibration: Agitate the samples (e.g., on a shaker or rotator) for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours. Equilibrium is confirmed when consecutive measurements of the solute concentration do not change significantly.[4]

-

Sample Separation: Separate the solid and liquid phases. This is a critical step to avoid including undissolved particles in the analysis. Centrifugation followed by filtration through a low-binding filter (e.g., 0.45 µm PVDF) is a robust method.

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Report the solubility in mg/mL or mol/L at each pH value. Plot solubility versus pH to generate the profile.

Solubility in Organic Solvents

Expertise & Experience: While the hydrochloride salt form enhances water solubility, it generally decreases solubility in non-polar organic solvents. However, solubility in polar organic solvents, especially protic ones like alcohols, is often significant.

-

Expected Behavior:

-

High Solubility: Expected in polar protic solvents like methanol and ethanol, which can solvate both the ions and the organic backbone.

-

Moderate Solubility: Possible in polar aprotic solvents like DMSO and DMF.

-

Low to Insoluble: Expected in non-polar solvents like hexane, toluene, and diethyl ether. The large, lipophilic portion of the molecule can sometimes lead to surprising solubility in less polar solvents.[11]

-

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Solvents can effectively solvate the ammonium and chloride ions via hydrogen bonding. |

| Polar Aprotic | Acetonitrile, DMSO, DMF | Moderate to Low | Can solvate the cation but are less effective at solvating the chloride anion. |

| Non-Polar | Hexane, Toluene, DCM | Very Low/Insoluble | Poor interaction with the ionic salt form. |

Ionization Constant (pKa)

Expertise & Experience: The pKa value is the pH at which a functional group is 50% ionized and 50% neutral.[12] For this molecule, the primary amine is the key ionizable group. Its pKa value quantitatively defines the pH-solubility relationship and is crucial for designing extraction and crystallization steps that rely on pH manipulation. The amide functional group is a very weak base (conjugate acid pKa ≈ -0.5) and does not ionize under normal aqueous conditions.[13]

-

Predicted pKa: The primary aliphatic amine in this structure is expected to have a pKa value in the range of 9.5 - 10.5 . This is a typical range for the conjugate acid of a primary amine, influenced by the surrounding structure.[14]

Protocol 3: pKa Determination by Potentiometric Titration

-

Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent, typically water or a water/methanol co-solvent mixture if aqueous solubility is limited.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode to monitor the pH.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 N NaOH) in small, precise increments using an automated titrator.

-

Data Analysis: Record the pH after each addition of titrant. Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, specifically the pH at the half-equivalence point.

Caption: Standard shake-flask protocol for determining the pH-dependent aqueous solubility profile of a compound.

Conclusion

This compound is a crucial building block whose physicochemical properties are integral to the efficient and reproducible synthesis of Telaprevir. This guide establishes its expected characteristics based on its structure as a crystalline hydrochloride salt of a primary amine. It is predicted to be a thermally stable solid with high, pH-dependent aqueous solubility that decreases significantly as the pH rises above its pKa (estimated ~9.5-10.5). The neutral free base exhibits balanced lipophilicity (cLogP ~1.0-1.5). For drug development professionals, the true value lies not just in these expected properties but in the robust, industry-standard protocols provided herein. Executing these experimental workflows—for thermal analysis, solubility, and pKa—is essential for generating the reliable data needed to optimize reaction conditions, develop purification strategies, and ensure the consistent quality of this vital pharmaceutical intermediate.

References

-

AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. [Link]

-

World Health Organization. (n.d.). Annex 4. [Link]

-

He, Y., et al. (2015). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences. [Link]

-

Bustamante, P., & Soral, T. (2013). Biochemical and pharmacological features of telaprevir. Enfermedades Infecciosas y Microbiología Clínica. [Link]

-

ResearchGate. (n.d.). (a) Thermogravimetry-differential scanning calorimetry (TG-DSC) plots.... [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

-

Langhua Pharmaceutical. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. [Link]

-

ResearchGate. (n.d.). TGA (red trace) of TMZ·HCl dihydrate salt bulk material.... [Link]

-

PubChem. (n.d.). Telaprevir. [Link]

-

U.S. Food and Drug Administration. (n.d.). Guidance for Industry #169 - Drug Substance. [Link]

-

Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity.... [Link]

-

Sciencemadness.org. (2011). Solubility of organic amine salts. [Link]

-

American Pharmaceutical Review. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. [Link]

-

Google Patents. (2013). SALTS AND SOLID FORMS OF THE COMPOUND.... [Link]

-

ResearchGate. (2019). How come the hydrochloride salt dissolves in hexane?. [Link]

-

Pace Analytical. (n.d.). Characterization of Physicochemical Properties. [Link]

-

ResearchGate. (n.d.). Telaprevir mechanism of action. [Link]

-

Caming Pharmaceutical Ltd. (n.d.). This compound CAS 850252-34-5. [Link]

-

ICH. (n.d.). ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria.... [Link]

-

National Center for Biotechnology Information. (n.d.). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS.... [Link]

-

PubMed. (2015). Cocrystalline Solids of Telaprevir with Enhanced Oral Absorption. [Link]

-

Labm. (n.d.). (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride. [Link]

-

Taylor & Francis. (n.d.). Telaprevir – Knowledge and References. [Link]

-

Quora. (2017). Why do amines dissolve in hydrochloric acid?. [Link]

-

Caming Pharmaceutical Ltd. (n.d.). This compound CAS 850252-34-5. [Link]

-

Wikipedia. (n.d.). Amine. [Link]

-

MDPI. (n.d.). Application of Fundamental Techniques for Physicochemical Characterizations.... [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]

-

PubMed. (2020). LogP determination for highly lipophilic hydrogen-bonding anion receptor molecules. [Link]

-

ChemEurope. (n.d.). Amide. [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]

-

OrgoSolver. (n.d.). pKa and Electrical Properties of Amino Acids. [Link]

-

YouTube. (2021). Amino Acids - pH & pKa - Titration - Part 3. [Link]

Sources

- 1. watson-int.com [watson-int.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. caming.com [caming.com]

- 4. who.int [who.int]

- 5. azom.com [azom.com]

- 6. researchgate.net [researchgate.net]

- 7. database.ich.org [database.ich.org]

- 8. quora.com [quora.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. Amide [chemeurope.com]

- 14. orgosolver.com [orgosolver.com]

The Pivotal Intermediate: A Technical Guide to (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide Hydrochloride

An In-Depth Review for Researchers and Drug Development Professionals

Introduction

(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride, with the CAS number 850252-34-5, is a chiral synthetic compound that has garnered significant attention in the pharmaceutical industry. As a key building block, its primary importance lies in its role as a crucial intermediate in the synthesis of Telaprevir, a potent protease inhibitor used in the treatment of Hepatitis C Virus (HCV) infection.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, role in drug action, and the analytical methods for its characterization, aimed at researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a halogenated organic compound and a carboxylic acid derivative.[2] At room temperature, it typically presents as a white to off-white solid, often in a crystalline powder form.[2][3] While generally odorless, it may possess a faint, characteristic smell associated with amine or chlorinated organic compounds.[2]

| Property | Value | Source(s) |

| CAS Number | 850252-34-5 | [1][3] |

| Molecular Formula | C₉H₁₉ClN₂O₂ | [3] |

| Molecular Weight | 222.71 g/mol | [3] |

| Appearance | White to off-white solid/crystalline powder | [2][3] |

| Purity | ≥ 99% | [1][3] |

| Storage Temperature | Room temperature, under inert atmosphere | [2] |

| Shelf Life | 1 year | [1][3] |

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires precise control of stereochemistry to yield the desired (3S) isomer. A common synthetic route involves the use of a readily available starting material, t-butyl sorbate.

The process can be broadly outlined as follows:

-

Chiral Amine Formation: The synthesis begins with the addition of (S)-N-benzyl-1-phenylethylamine to t-butyl sorbate. This is followed by an oxidation step using camphorsulfonyloxaziridine to create the chiral amine.

-

Deprotection and Amidation: The t-butyl protecting group is then removed. The resulting intermediate undergoes condensation with cyclopropylamine to form the corresponding amide.

-

Final Deprotection and Salt Formation: The final step involves the removal of the benzyl protecting group via hydrogenation reduction, followed by the formation of the hydrochloride salt to yield the final product.[4]

This synthetic approach is favored for its relatively few reaction steps and a short synthesis period.[4]

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Mechanism of Action and Biological Significance

As a pharmaceutical intermediate, this compound does not have a therapeutic mechanism of action on its own. Its significance is derived from its incorporation into the final active pharmaceutical ingredient, Telaprevir.

Telaprevir is a peptidomimetic inhibitor of the HCV NS3/4A serine protease, an enzyme essential for viral replication.[4] The virus produces its proteins as a single long polypeptide chain, which must be cleaved into individual functional proteins by proteases like NS3/4A. By inhibiting this enzyme, Telaprevir prevents the maturation of viral proteins, thereby halting the replication cycle of the Hepatitis C virus.

The (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide moiety contributes a critical part of the overall structure of Telaprevir, which is designed to fit into the active site of the NS3/4A protease. The specific stereochemistry and functional groups of this intermediate are crucial for the proper binding and inhibitory activity of the final drug molecule.

Role in Telaprevir's Interaction with HCV NS3/4A Protease

Caption: Inhibition of HCV replication by Telaprevir and the role of its key intermediate.

Pharmacokinetics and Metabolism

Direct pharmacokinetic data for this compound is not extensively studied, as it is an intermediate and not administered as a drug. However, the pharmacokinetic profile of Telaprevir provides insight into the importance of the purity and properties of its synthetic precursors.

The quality of the intermediate can influence the impurity profile of the final drug, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its safety profile.

Applications in Drug Development

The primary application of this compound is as a key chiral building block in the synthesis of Telaprevir.[1] The development of efficient and stereoselective synthetic routes to this intermediate is crucial for the cost-effective manufacturing of Telaprevir.

Beyond Telaprevir, the structural motifs present in this molecule, such as the amino-hydroxy-amide functionality, are of interest in medicinal chemistry for the design of other enzyme inhibitors and bioactive molecules.

Analytical Methods

The quality control of this compound is essential to ensure the purity and identity of the intermediate before its use in the synthesis of the final drug product. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][3]

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the compound and to detect and quantify any impurities. A typical HPLC method would involve a reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Detection is usually performed using a UV detector.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are used to confirm the chemical structure and stereochemistry of the molecule. The chemical shifts and coupling constants of the protons and carbons provide a detailed fingerprint of the compound.

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate safety precautions in a laboratory or industrial setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or in a fume hood.

Conclusion

This compound is a vital intermediate in the synthesis of the anti-HCV drug Telaprevir. Its stereospecific synthesis and rigorous analytical characterization are critical for the quality and efficacy of the final pharmaceutical product. This technical guide has provided an in-depth overview of its properties, synthesis, and significance, offering valuable insights for professionals in the field of pharmaceutical research and development.

References

- CN103288671B - Synthetic method of this compound - Google Patents.

-

This compound CAS 850252-34-5. Available at: [Link]

-

This compound CAS 850252-34-5. Available at: [Link]

Sources

The Stereochemical Keystone of a Hepatitis C Inhibitor: A Technical Guide to (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide Hydrochloride

A Senior Application Scientist's Guide for Researchers in Drug Development

Foreword: The Criticality of Chirality in Modern Therapeutics

In the landscape of pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is not a trivial detail. It is a fundamental determinant of a drug's efficacy, safety, and metabolic profile. A single chiral center can be the difference between a potent therapeutic agent and an inactive or even toxic compound. This guide delves into the stereochemical intricacies of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride, a molecule of significant interest as a key building block for potent antiviral agents. Specifically, it is a crucial intermediate in the synthesis of Telaprevir, a protease inhibitor that has been used in the treatment of Hepatitis C virus (HCV) infection[1][2]. Understanding and controlling the stereochemistry of this intermediate is paramount to the successful synthesis of the final active pharmaceutical ingredient (API). This document provides an in-depth analysis of its structure, stereoselective synthesis, and the rigorous analytical techniques required to verify its stereochemical integrity, tailored for the discerning scientist in the field of drug development.

Molecular Architecture and Stereochemical Implications

(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide possesses two chiral centers, at the C2 and C3 positions. The designation "(3S)" explicitly defines the absolute configuration at the carbon atom bearing the amino group. However, the hydroxyl group at the adjacent C2 position also constitutes a stereocenter. The relative orientation of these two substituents (syn or anti) gives rise to diastereomers, each with distinct physical and chemical properties.

The specific diastereomer required for the synthesis of Telaprevir is the (2R,3S) or syn-diastereomer. This precise arrangement is not arbitrary; it is a molecular prerequisite for the subsequent cyclization and coupling reactions that form the complex macrocyclic structure of Telaprevir. The spatial orientation of the hydroxyl and amino groups in the (2R,3S) configuration correctly positions the reactive moieties for the desired bond formations, ensuring the high diastereoselectivity of the overall synthesis. Use of the incorrect diastereomer would lead to significant impurities and a dramatic loss of yield, if the desired product forms at all.

Stereoselective Synthesis: A Controlled Approach to the (2R,3S) Diastereomer

The synthesis of the (2R,3S) diastereomer of 3-amino-N-cyclopropyl-2-hydroxyhexanamide requires a carefully designed synthetic route that controls the formation of both stereocenters. While multiple strategies can be envisioned, a common and effective approach involves the diastereoselective reduction of an α-keto-β-amino amide precursor. This method leverages substrate control to achieve the desired syn relationship between the newly formed hydroxyl group and the existing amino group.

Causality in Experimental Design

The choice of a diastereoselective reduction is predicated on the ability to control the approach of a hydride reagent to a carbonyl group, influenced by the stereochemistry of an adjacent carbon. The selection of a bulky reducing agent, such as L-Selectride®, often favors the formation of the syn product by approaching the ketone from the less sterically hindered face, as dictated by the Felkin-Ahn model. The low reaction temperature (-78 °C) is critical to enhance the kinetic control of the reaction, thereby maximizing the diastereomeric excess (d.e.).

Detailed Experimental Protocol: Diastereoselective Reduction

This protocol is a representative example of a method to achieve the desired (2R,3S) stereochemistry.

Step 1: Synthesis of the α-Keto Amide Precursor The synthesis begins with N-Boc-(S)-norvaline. The carboxylic acid is first activated, for example with N,N'-carbonyldiimidazole (CDI), and then reacted with cyclopropylamine to form the corresponding amide. The N-Boc protecting group is then removed under acidic conditions. The resulting free amine is then coupled with 2-oxobutanoic acid using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to yield the N-cyclopropyl-3-((S)-1-oxobutan-2-ylamino)-2-oxohexanamide precursor.

Step 2: Diastereoselective Ketone Reduction

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with the α-keto amide precursor (1.0 eq) and anhydrous tetrahydrofuran (THF, 10 mL per mmol of substrate).

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: L-Selectride® (1.0 M solution in THF, 1.2 eq) is added dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Reaction Monitoring: The reaction is stirred at -78 °C for 3 hours. Progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Quenching: The reaction is carefully quenched at -78 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Work-up: The mixture is allowed to warm to room temperature, and the organic solvent is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo.

-

Purification: The crude product is purified by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the desired (2R,3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide as a white solid.

-

Salt Formation: For the hydrochloride salt, the purified free base is dissolved in a minimal amount of diethyl ether, and a solution of HCl in diethyl ether (2.0 M) is added dropwise with stirring until precipitation is complete. The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Diagram of the Synthetic Workflow

Sources

Role of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride in antiviral drug design

An In-Depth Technical Guide for Drug Development Professionals

The Evolution of a Core Scaffold: From HCV to SARS-CoV-2 Protease Inhibition

A Senior Application Scientist's Guide to the (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide Moiety and its Pivotal Role in Modern Antiviral Drug Design

Executive Summary

The relentless pursuit of effective antiviral therapeutics has often hinged on the identification and optimization of key chemical scaffolds that can effectively target conserved viral machinery. This guide provides a detailed technical analysis of a crucial structural motif, broadly related to (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide, and its evolutionary journey from a building block in early Hepatitis C Virus (HCV) protease inhibitors to a cornerstone of the first-in-class oral therapeutic for COVID-19, Nirmatrelvir. We will dissect the strategic importance of this scaffold, its synthesis, its mechanism of action at the molecular level, and the critical assays used to validate its function, offering field-proven insights for researchers in antiviral drug development.

Introduction: A Tale of Two Viruses and a Shared Chemical Blueprint

The compound (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide first gained prominence as a key intermediate in the synthesis of pioneering HCV NS3/4A protease inhibitors like Telaprevir.[1][2][3][4] Its structure provided a valuable framework for mimicking peptide substrates, enabling the design of potent viral protease inhibitors.

However, the true significance of this chemical architecture was fully realized during the urgent global response to the COVID-19 pandemic. Pfizer scientists, building upon years of research into coronavirus protease inhibitors, identified a closely related cyclic analog—a γ-lactam moiety—as a critical component of Nirmatrelvir (PF-07321332), the active ingredient in Paxlovid™.[5][6] This γ-lactam serves as a rigid and effective mimic of the glutamine (Gln) residue at the P1 position of the natural substrate for the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme essential for viral replication.[5][6][7]

This guide will focus primarily on the contemporary and highly significant role of the γ-lactam analog of glutamine, the conceptual successor to the original hexanamide scaffold, in the design of Nirmatrelvir.

The Strategic Role of the γ-Lactam (P1 Moiety) in Nirmatrelvir Design

Nirmatrelvir is a peptidomimetic inhibitor designed to fit precisely into the active site of the SARS-CoV-2 Mpro. The structure can be deconstructed into key pharmacophoric elements, with the γ-lactam playing a central role as the P1 unit.[5][6]

-

Mimicking the Natural Substrate: The Mpro enzyme cleaves viral polyproteins at specific sites, frequently after a glutamine residue. The γ-lactam was engineered to act as a bioisostere for this Gln residue, serving as a critical recognition motif for the S1 pocket of the protease.[5][7]

-

Enhanced Rigidity and Binding: Compared to the flexible side chain of a natural glutamine, the cyclic γ-lactam offers greater conformational rigidity. This pre-organization reduces the entropic penalty upon binding, potentially enhancing affinity for the target enzyme.[6]

-

Chemical Stability: The amide group of a native glutamine can, in some contexts, react intramolecularly with certain electrophilic "warheads" used in covalent inhibitors, leading to inactivation. The γ-lactam design circumvents this potential liability.[6]

-

Key Hydrogen Bonds: X-ray crystallography has provided definitive evidence of the γ-lactam's role. The lactam NH forms a crucial hydrogen bond with the side chain of Glu166, while the lactam carbonyl oxygen interacts with His163 within the S1 subsite of the Mpro active site. These interactions anchor the inhibitor correctly, positioning the nitrile warhead for its inhibitory action.[7][8]

Mechanism of Action: Covalent Inhibition of the Mpro Catalytic Dyad

Nirmatrelvir functions as a reversible, covalent inhibitor of the Mpro's Cys145-His41 catalytic dyad.[5][9] The overall mechanism is a synergistic interplay between the recognition elements (like the P1 γ-lactam) and the reactive warhead.

-

Recognition and Binding: The inhibitor, guided by the P1 γ-lactam and other moieties, docks into the enzyme's active site.

-

Nucleophilic Attack: The catalytic cysteine (Cys145) residue attacks the electrophilic carbon of Nirmatrelvir's nitrile "warhead."

-

Covalent Adduct Formation: This attack forms a reversible covalent thioimidate adduct, effectively inactivating the enzyme.[7]

-

Replication Halts: With Mpro inhibited, the virus cannot process its polyproteins into the functional machinery required for replication, thereby stopping the viral life cycle.[9]

The following diagram illustrates the logical flow of Nirmatrelvir's mechanism of action.

Caption: Mechanism of Mpro Inhibition by Nirmatrelvir.

Synthesis of the Core Aminonitrile Intermediate and Nirmatrelvir

The commercial-scale synthesis of Nirmatrelvir is a complex, multi-step process. A critical sequence involves the preparation of the "eastern fragment"—the aminonitrile that includes the P1 γ-lactam—and its subsequent coupling to the "western fragment."[5][10]

Synthesis of the Aminonitrile Intermediate (Illustrative Pathway)

A representative synthesis for the key aminonitrile intermediate (referred to as 5.5 or 5.15 in process chemistry literature) begins with a protected glutamic acid derivative.[10]

-

Alkylation: A glutamic acid derivative (5.11 ) undergoes highly diastereoselective alkylation to introduce a nitrile group, yielding intermediate 5.12 .[10]

-

Reductive Cyclization: The nitrile (5.12 ) is then subjected to reduction (e.g., hydrogenation with Raney Nickel). This step reduces the newly introduced nitrile to an amine, which readily cyclizes onto an adjacent ester group to form the core lactam ring (5.14 ).[10]

-

Deprotection & Amidation: The Boc protecting group is removed, and the methyl ester is converted to a primary amide to yield the final aminolactam intermediate (5.5 ).[10]

The following diagram outlines this synthetic workflow.

Caption: Synthetic Workflow for Nirmatrelvir's P1 Intermediate.

Final Coupling to Form Nirmatrelvir

The final steps involve the coupling of the aminonitrile intermediate with the rest of the molecule (the P2 and P3 components, or "western fragment"), followed by dehydration of a primary amide to form the crucial nitrile warhead.[5][10]

| Step | Description | Reagents/Conditions |

| 1. Peptide Coupling | The aminolactam intermediate is coupled with the "western fragment" acid. | EDCI, HOPO, DIPEA in DMF[5] |

| 2. Dehydration | The primary amide of the coupled product is dehydrated to form the nitrile warhead. | Burgess Reagent or Trifluoroacetic Anhydride[5][10] |

| 3. Purification | The final product, Nirmatrelvir, is purified via crystallization. | Isopropyl acetate / Heptane[10] |

Structure-Activity Relationship (SAR) and Quantitative Data

SAR studies have been instrumental in optimizing Nirmatrelvir's potency. Modifications to the P1 γ-lactam ring have demonstrated its critical role in binding affinity.[8][11]

| Compound | P1 Modification | Mpro Inhibition (Kᵢ, nM) | Antiviral Activity (EC₅₀, µM in VeroE6) | Reference |

| Nirmatrelvir | 5-membered lactam | 0.26 - 3.1 | 0.074 - 2.0 | [8][9] |

| Analogue 1 | 6-membered lactam | 0.04 | 0.26 | [11] |

| Analogue 2 | N-methylation of lactam | Reduced Activity | Reduced Activity | [12] |

| Note: EC₅₀ values can vary based on cell line and assay conditions (e.g., presence of efflux pump inhibitors).[8] |

These data highlight that even subtle changes, such as expanding the lactam ring from five to six members, can significantly enhance inhibitory potency, likely by improving the fit and hydrogen bonding within the S1 subsite.[8]

Pharmacokinetics: The Critical Role of Ritonavir

A major challenge in the development of Nirmatrelvir was its rapid metabolism in the body, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[13] This rapid clearance would prevent the drug from maintaining therapeutic concentrations.

To overcome this, Nirmatrelvir is co-administered with a low dose of Ritonavir . Ritonavir is a potent inhibitor of CYP3A4 and acts as a pharmacokinetic enhancer or "booster."[14][15] By inhibiting CYP3A4, Ritonavir slows the breakdown of Nirmatrelvir, increasing its half-life and systemic exposure, ensuring that its concentration remains above the effective level needed to inhibit viral replication for the duration of the treatment.[13][15] When boosted by Ritonavir, the primary elimination route for Nirmatrelvir shifts to renal excretion.[13][16]

| Parameter | Value (Nirmatrelvir with Ritonavir) | Reference |

| Time to Max Concentration (Tₘₐₓ) | ~3.0 hours | [14][15] |

| Day 5 Trough Concentration (Cₜᵣₒᵤ₂) | 1.57 µg/mL (5.4x EC₉₀) | [13][15] |

| Primary Metabolism (unboosted) | CYP3A4 | |

| Primary Elimination (boosted) | Renal Excretion | [13] |

Essential Experimental Protocols for Evaluation

Validating the efficacy of Mpro inhibitors requires robust and reproducible in vitro and cell-based assays.

Protocol: In Vitro Mpro Enzymatic Inhibition Assay

This protocol determines the direct inhibitory activity of a compound against the purified Mpro enzyme.

Objective: To determine the IC₅₀ value of a test compound against SARS-CoV-2 Mpro.

Materials:

-

Recombinant SARS-CoV-2 Mpro enzyme

-

Fluorogenic substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

-

Assay Buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT)

-

Test compounds and control inhibitors (e.g., GC-376) dissolved in DMSO

-

384-well assay plates

-

Fluorescence plate reader

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 2 µL) of the dilutions into a 384-well plate.[17]

-

Enzyme Addition: Add Mpro enzyme solution to each well to a final concentration of ~100 nM.[17]

-

Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.[17][18]

-

Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate to a final concentration of ~20 µM.[17]

-

Kinetic Reading: Immediately measure the increase in fluorescence (e.g., Ex: 340 nm, Em: 490 nm) every minute for 30 minutes.[17]

-

Data Analysis: Calculate the initial reaction velocity from the linear phase of the signal increase. Determine the percentage of inhibition relative to a DMSO control and fit the dose-response curve using nonlinear regression to calculate the IC₅₀ value.[17]

Protocol: Cell-Based Antiviral Replication Assay (Vero E6)

This assay measures the ability of a compound to inhibit viral replication in a susceptible cell line.

Objective: To determine the EC₅₀ value of a test compound against live SARS-CoV-2.

Materials:

-

Vero E6 cells (ATCC CRL-1586)

-

Culture Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Assay Medium (e.g., DMEM with 2% FBS)

-

SARS-CoV-2 viral stock (requires BSL-3 facility)

-

Test compound

-

96-well plates

-

Reagent for quantifying cell viability (e.g., CellTiter-Glo®)

Procedure:

-

Cell Seeding: Seed Vero E6 cells into 96-well plates at a density of 4,000-10,000 cells/well and incubate overnight.[19][20]

-

Compound Addition: Add serial dilutions of the test compound to the cells. Include "cells only" (no virus) and "virus only" (no compound) controls.[19][21]

-

Infection: Infect the cells with SARS-CoV-2 at a low multiplicity of infection (MOI), for example, 0.002 to 0.01.[20][21]

-

Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂ to allow for viral replication and the development of cytopathic effects (CPE).[20][21]

-

Quantification: Measure cell viability using a reagent like CellTiter-Glo®, which quantifies ATP as an indicator of metabolically active cells. Reduced CPE in the presence of the compound will result in higher cell viability.[20]

-

Data Analysis: Normalize the results to the control wells and calculate the EC₅₀ value by fitting the dose-response curve. A parallel cytotoxicity assay without the virus should be run to ensure the observed effect is due to antiviral activity, not cell toxicity.[19]

Conclusion and Future Outlook

The journey of the (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide scaffold and its γ-lactam derivative from an HCV intermediate to the heart of a leading COVID-19 therapeutic exemplifies a core principle of modern drug design: the iterative evolution of privileged structures. The success of Nirmatrelvir validates the Mpro as a premier antiviral target and underscores the power of structure-based drug design.[16][22]

For researchers, the key takeaways are the critical importance of the P1 Gln-mimicking moiety for potent binding, the necessity of a well-positioned covalent warhead, and the pragmatic need to address pharmacokinetic vulnerabilities through strategies like booster drugs. Future research will undoubtedly explore further modifications to this scaffold, such as altering the P1 lactam ring size or exploring different P4 groups, to develop next-generation protease inhibitors with improved potency, broader activity against viral variants, and a reduced risk of drug-drug interactions.[8][23]

References

-

Exploration of P1 and P4 Modifications of Nirmatrelvir: Design, Synthesis, Biological Evaluation, and X-ray Structural Studies of SARS-CoV-2 Mpro Inhibitors. National Institutes of Health. Available from: [Link]

-

Structural basis for the in vitro efficacy of nirmatrelvir against SARS-CoV-2 variants. National Institutes of Health. Available from: [Link]

-

Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay. National Institutes of Health. Available from: [Link]

-

A Comprehensive Review of the Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of Nirmatrelvir/Ritonavir. ResearchGate. Available from: [Link]

-

8DZ2: Crystal Structure of SARS-CoV-2 Main protease in complex with Nirmatrelvir. RCSB PDB. Available from: [Link]

-

Nirmatrelvir/Ritonavir. Johns Hopkins HIV Guide. Available from: [Link]

-

Pharmacokinetic and pharmacogenomic considerations in managing use of nirmatrelvir-ritonavir and molnupiravir and dermatological treatments. Annals of the Academy of Medicine, Singapore. Available from: [Link]

-

A Comprehensive Review of the Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of Nirmatrelvir/Ritonavir. National Institutes of Health. Available from: [Link]

-

Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches. MDPI. Available from: [Link]

-

Exploration of P1 and P4 modifications of nirmatrelvir: Design, synthesis, biological evaluation, and X-ray structural studies of SARS-CoV-2 Mpro inhibitors. PubMed. Available from: [Link]

-

Recent Advances in SARS-CoV-2 Main Protease Inhibitors: From Nirmatrelvir to Future Perspectives. National Institutes of Health. Available from: [Link]

-

The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19. National Institutes of Health. Available from: [Link]

-

Pharmacokinetics of Oral Nirmatrelvir/Ritonavir, a Protease Inhibitor for Treatment of COVID‐19, in Subjects With Renal Impairment. National Institutes of Health. Available from: [Link]

-

8H82: Crystal structure of SARS-CoV-2 main protease (Mpro) Mutant (E166V) in complex with protease inhibitor Nirmatrelvir. RCSB PDB. Available from: [Link]

-

Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay. ResearchGate. Available from: [Link]

-

Structural insights into the nirmatrelvir-resistant SARS-CoV-2 Mpro L50F/E166A/L167F triple mutant-inhibitor-complex reveal strategies for next generation coronaviral inhibitor design. National Institutes of Health. Available from: [Link]

-

The Remarkable Selectivity of Nirmatrelvir. National Institutes of Health. Available from: [Link]

- Process for the preparation of telaprevir and intermediates thereof. Google Patents.

-

SARS-coronavirus-2 replication in Vero E6 cells: replication kinetics, rapid adaptation and cytopathology. National Institutes of Health. Available from: [Link]

-

SARS-CoV-2 Mpro Assay Kit: A Key Tool for Evaluating Inhibitors and Understanding Mutations. BioHippo. Available from: [Link]

-

Molecular structure of Nirmatrelvir (1) and its designed analogs,... ResearchGate. Available from: [Link]

-

Standard laboratory protocols for SARS-CoV-2 characterisation. European Centre for Disease Prevention and Control. Available from: [Link]

-

Nirmatrelvir. Wikipedia. Available from: [Link]

-

SARS-CoV-2 Viral Culture Inoculation Protocol for VERO E6 Cells. Policy Commons. Available from: [Link]

-

Exploration of P1 and P4 modifications of nirmatrelvir: Design, synthesis, biological evaluation, and X-ray structural studies of SARS-CoV-2 Mpro inhibitors. ResearchGate. Available from: [Link]

-

The structures of SARS-CoV-2 M pro inhibitors, Nirmatrelvir/PF-07321332 (1) and 5h (2). ResearchGate. Available from: [Link]

-

Research on the Synthesis Process of the Key Intermediate T18 in Nirmatrelvir. Scilight. Available from: [Link]

-

Optimized Synthesis of a Key Intermediate of Nirmatrelvir. ACS Publications. Available from: [Link]

-

Upgrading nirmatrelvir to inhibit SARS-CoV-2 Mpro via DeepFrag and free energy calculations. PubMed Central. Available from: [Link]

-

A Sustainable Synthesis of the SARS-CoV-2 Mpro Inhibitor Nirmatrelvir, the Active Ingredient in Paxlovid. ChemRxiv. Available from: [Link]

-

Total synthesis of antiviral drug, nirmatrelvir (PF-07321332). Indian Academy of Sciences. Available from: [Link]

-

Multicomponent Synthesis of the SARS-CoV-2 Main Protease Inhibitor Nirmatrelvir. National Institutes of Health. Available from: [Link]

-

Telaprevir. PubChem. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. WO2014203208A1 - Process for the preparation of telaprevir and intermediates thereof - Google Patents [patents.google.com]

- 4. Telaprevir | C36H53N7O6 | CID 3010818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches [mdpi.com]

- 6. The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in SARS-CoV-2 Main Protease Inhibitors: From Nirmatrelvir to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploration of P1 and P4 Modifications of Nirmatrelvir: Design, Synthesis, Biological Evaluation, and X-ray Structural Studies of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural basis for the in vitro efficacy of nirmatrelvir against SARS-CoV-2 variants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How to synthesise Nirmatrelvir on a large scale?_Chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Nirmatrelvir/Ritonavir | Johns Hopkins HIV Guide [hopkinsguides.com]

- 15. A Comprehensive Review of the Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of Nirmatrelvir/Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics of Oral Nirmatrelvir/Ritonavir, a Protease Inhibitor for Treatment of COVID‐19, in Subjects With Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. ebiohippo.com [ebiohippo.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. SARS-coronavirus-2 replication in Vero E6 cells: replication kinetics, rapid adaptation and cytopathology - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Remarkable Selectivity of Nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Exploration of P1 and P4 modifications of nirmatrelvir: Design, synthesis, biological evaluation, and X-ray structural studies of SARS-CoV-2 Mpro inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic deployment of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride as a Chiral Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Chirality in Therapeutic Design

In the intricate landscape of medicinal chemistry, the spatial arrangement of atoms within a molecule, or its stereochemistry, is a paramount determinant of biological activity. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. The precise selection and synthesis of a single enantiomer are therefore critical for the development of safe and efficacious drugs.[1][2] This guide delves into the technical nuances of a particularly valuable chiral building block, (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride, a key intermediate in the synthesis of the pioneering Hepatitis C virus (HCV) protease inhibitor, Telaprevir.[3][4] We will explore its synthesis, characterization, and the underlying scientific principles that establish its significance as a versatile synthon in contemporary drug discovery.

Unveiling the Molecular Architecture: Properties and Significance

This compound, with the CAS Number 850252-34-5, is a chiral organic compound that embodies the α-hydroxy-β-amino amide scaffold.[5] This structural motif is of profound interest in medicinal chemistry due to its ability to mimic the transition state of peptide bond hydrolysis, a crucial process in the mechanism of many enzymes, particularly proteases.[6][7]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this building block is essential for its effective handling, reaction optimization, and formulation.

| Property | Value | Reference |

| CAS Number | 850252-34-5 | [5] |

| Molecular Formula | C₉H₁₉ClN₂O₂ | [5] |

| Molecular Weight | 222.71 g/mol | [1] |

| Appearance | White to off-white solid | [8] |

| Solubility | Soluble in water, slightly soluble in ethanol | [8] |

| Storage | Store in a cool, dry place in a tightly sealed container | [8] |

The α-Hydroxy-β-Amino Amide Scaffold: A Privileged Structure

The core structure of this compound is a prime example of a "privileged scaffold" in drug design. The vicinal hydroxyl and amino groups, with their specific stereochemical orientation, are adept at forming critical hydrogen bonding interactions within the active sites of enzymes.[6][9] This ability to engage in multiple, specific non-covalent interactions is a cornerstone of rational drug design, enabling the development of potent and selective inhibitors.[10]

dot graph "alpha_hydroxy_beta_amino_amide_scaffold" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=none, margin=0];

} The core α-hydroxy-β-amino amide structure.

The Art of Asymmetric Synthesis: Crafting the Chiral Core

The synthesis of this compound with high stereochemical purity is a testament to the advancements in asymmetric synthesis. The following protocol is a representative, multi-step sequence that leverages a chiral starting material to establish the desired stereocenters.

Retrosynthetic Analysis: A Logic-Driven Approach

A retrosynthetic analysis reveals a strategic pathway for the synthesis, starting from the readily available chiral amino acid, L-norvaline. This approach ensures the incorporation of the (S)-configuration at the β-carbon.

dot graph "retrosynthesis" { graph [rankdir="RL"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Retrosynthetic pathway for the target molecule.

Step-by-Step Experimental Protocol

This protocol is a composite of established methodologies for the synthesis of α-hydroxy-β-amino acids and their derivatives, providing a robust framework for laboratory execution.

Step 1: Protection of L-Norvaline

-

Rationale: Protection of the amino and carboxylic acid functionalities of L-norvaline is crucial to prevent unwanted side reactions in subsequent steps. Benzyl groups are often employed as they can be readily removed under mild hydrogenolysis conditions.

-

Procedure:

-

Suspend L-norvaline in a suitable solvent such as ethanol.

-

Add a base, for example, potassium carbonate, to the suspension.

-

To this mixture, add benzyl bromide and heat to reflux.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until completion.

-

Upon completion, cool the reaction mixture, filter, and concentrate the filtrate under reduced pressure.

-

Purify the resulting protected L-norvaline derivative by column chromatography.

-

Step 2: Reduction to the Chiral Amino Alcohol

-

Rationale: The protected carboxylic acid is selectively reduced to a primary alcohol. This alcohol will be the precursor to the aldehyde required for the subsequent stereoselective addition step.

-

Procedure:

-

Dissolve the protected L-norvaline derivative in an anhydrous aprotic solvent like tetrahydrofuran (THF).

-

Cool the solution to 0°C under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by the sequential addition of water and an aqueous base.

-

Filter the resulting suspension and extract the filtrate with an organic solvent.

-

Dry the organic layer, concentrate, and purify the product.

-

Step 3: Oxidation to the Chiral Aldehyde

-

Rationale: The primary alcohol is oxidized to an aldehyde. This step must be performed under mild conditions to avoid over-oxidation to the carboxylic acid and to prevent racemization of the adjacent chiral center.

-

Procedure:

-

Dissolve the chiral amino alcohol in a suitable solvent like dichloromethane (DCM).

-

Add a mild oxidizing agent, such as Dess-Martin periodinane or use a Swern oxidation protocol.

-

Stir the reaction at room temperature until the starting material is consumed.

-

Work up the reaction mixture according to the specific protocol for the chosen oxidizing agent.

-

The resulting aldehyde is often used immediately in the next step without extensive purification.

-

Step 4: Stereoselective Cyanohydrin Formation and Amidation

-

Rationale: This is a critical step where the second stereocenter is introduced. The reaction of the chiral aldehyde with a cyanide source, followed by hydrolysis and amidation, leads to the desired α-hydroxy-β-amino amide scaffold. The stereochemical outcome is influenced by the existing chiral center.

-

Procedure:

-

To the crude aldehyde, add a source of cyanide, such as trimethylsilyl cyanide, in the presence of a Lewis acid catalyst.

-

After the formation of the cyanohydrin, hydrolyze the nitrile group under acidic or basic conditions to the carboxylic acid.

-

Couple the resulting α-hydroxy-β-amino acid with cyclopropylamine using a standard peptide coupling reagent (e.g., HATU, HOBt/EDC).

-

Purify the resulting amide by chromatography.

-

Step 5: Deprotection and Salt Formation

-

Rationale: The final step involves the removal of the protecting groups to unveil the free amine and the formation of the hydrochloride salt to improve stability and handling.

-

Procedure:

-

Dissolve the protected amide in a suitable solvent like methanol.

-

Add a palladium catalyst, such as palladium on carbon (Pd/C).

-

Subject the mixture to an atmosphere of hydrogen gas.

-

After the reaction is complete, filter off the catalyst.

-

To the filtrate, add a solution of hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt.

-

Collect the solid by filtration, wash with a non-polar solvent, and dry under vacuum.

-

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is non-negotiable in the synthesis of pharmaceutical intermediates. A combination of spectroscopic and chromatographic techniques is employed to confirm the structure and purity of this compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. Key expected signals would include those for the propyl chain, the cyclopropyl ring, and the two chiral methine protons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the final product. A chiral HPLC method would be employed to determine the enantiomeric and diastereomeric purity.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the propyl group (triplet and sextets), cyclopropyl protons (multiplets), two diastereotopic protons on the α and β carbons, and exchangeable protons for the hydroxyl, amino, and amide groups. |

| ¹³C NMR | Resonances for all nine carbon atoms, including the carbonyl carbon of the amide, and the two carbons of the chiral centers. |

| Mass Spectrometry (ESI+) | A prominent ion corresponding to the molecular weight of the free base [M+H]⁺. |

| Chiral HPLC | A single major peak indicating high diastereomeric and enantiomeric purity. |

The Rationale for (2S,3S) Stereochemistry in Protease Inhibitors

The specific (2S,3S) stereochemistry of the α-hydroxy-β-amino amide core in molecules like Telaprevir is not arbitrary; it is a product of meticulous structure-based drug design.[7][11] This precise spatial arrangement allows the inhibitor to fit snugly into the active site of the target protease, mimicking the tetrahedral transition state of peptide bond cleavage.

dot graph "enzyme_inhibition" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6]; node [shape=Mrecord, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Interaction of the chiral inhibitor with a protease active site.

The hydroxyl group at the (2S) position is often crucial for coordinating with the catalytic residues of the enzyme, while the amino group at the (3S) position and the side chain engage in specific hydrogen bonding and hydrophobic interactions within the substrate-binding pockets of the protease.[10] Any deviation from this stereochemistry would lead to a significant loss of binding affinity and, consequently, inhibitory potency.

Broader Applications and Future Perspectives

While the most prominent application of this compound is in the synthesis of Telaprevir, the α-hydroxy-β-amino amide scaffold is a versatile platform for the development of inhibitors for other enzyme classes. Its inherent ability to mimic a peptide transition state makes it a valuable starting point for the design of inhibitors for other proteases, such as those involved in cancer, neurodegenerative diseases, and other viral infections.[6][9]

Furthermore, the principles of stereoselective synthesis and the understanding of structure-activity relationships derived from the study of this and similar chiral building blocks are continuously being applied to the discovery of new therapeutic agents with improved efficacy and safety profiles.

Conclusion

This compound stands as a prime example of a meticulously designed chiral building block that has played a pivotal role in the development of life-saving medicines. Its synthesis, rooted in the principles of asymmetric chemistry, and its application, guided by a deep understanding of enzyme-inhibitor interactions, underscore the critical importance of stereochemistry in modern drug discovery. This guide has provided a comprehensive technical overview intended to empower researchers and scientists in their pursuit of novel therapeutics, leveraging the power of chiral synthons like the one discussed herein.

References

- Abell, A. D. (Ed.). (2011). Advances in Amino Acid Synthesis. Academic Press.

- Beaulieu, P. L., et al. (2007). Non-covalent inhibition of the hepatitis C virus NS3 protease by a new class of α-amino-N-cyclopropyl-acetamide-based inhibitors. Journal of Medicinal Chemistry, 50(4), 655-665.

-

Caming Pharmaceutical Ltd. (n.d.). This compound CAS 850252-34-5. Retrieved from [Link]